4-Phenylpiperazine-2,6-dione
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Overview
Description
4-Phenylpiperazine-2,6-dione is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 4-Phenylpiperazine-2,6-dione involves several methods. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
4-Phenylpiperazine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include diphenylvinylsulfonium triflate and PhSH . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
4-Phenylpiperazine-2,6-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it is used in the study of enzyme inhibitors and receptor antagonists. In medicine, it is used in the development of drugs for the treatment of various diseases, including cancer and neurological disorders. In industry, it is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Phenylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. One of the reported mechanisms is thiol alkylation of a,b-unsaturated ketone moieties, which is available in the chemical structure or produced by deamination processes . This interaction can lead to the inhibition of mitochondrial respiration, inhibition of microtubular polymerization, or DNA topoisomerase enzyme inhibition .
Comparison with Similar Compounds
4-Phenylpiperazine-2,6-dione can be compared with other similar compounds such as 1-phenyl-2,6-piperazinedione and 4,4’-(1-methyl-1,2-ethandiyl)-bis-(2,6-piperazinedione) . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific phenyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-phenylpiperazine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-12(7-10(14)11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXYUYGNYVTHOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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